N-(3-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-sulfanylidene-3H-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3S2/c14-8-2-1-3-9(6-8)16-21(17,18)10-4-5-12-11(7-10)15-13(20)19-12/h1-7,16H,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPQXUOXRPCYIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC3=C(C=C2)OC(=S)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.
Introduction of the 3-chlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a 3-chlorophenyl halide reacts with the benzoxazole intermediate.
Addition of the Sulfanyl Group: The sulfanyl group can be introduced via a thiolation reaction, where a thiol reagent reacts with the benzoxazole intermediate.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
N-(3-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can mimic the structure of natural substrates, allowing it to inhibit enzyme activity. Additionally, the chlorophenyl and sulfanyl groups can enhance binding affinity and specificity to the target, leading to potent biological effects.
Comparison with Similar Compounds
Table 1: Physical Properties of Selected 1,3-Benzoxazole-5-sulfonamide Derivatives
| Compound Name | Substituents | Melting Point (°C) | IR Peaks (cm⁻¹, S=O, C=O) | Reference |
|---|---|---|---|---|
| N-(3-Chlorophenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide | 3-ClC₆H₄ | Not reported | ~1050–1060 (S=O) | [12] |
| 4a (N-[3-oxo-3-phenyl-1-(thiophen-2-yl)propyl]) | Phenyl, thiophene | 243–244 | 1056 (S=O), 1718 (C=O) | [1] |
| 4d (N-[3-(4-fluorophenyl)-3-oxo-1-(thiophen-2-yl)propyl]) | 4-FC₆H₄, thiophene | 265–266 | 1051 (S=O), 1718 (C=O) | [1] |
| 4g (N-[1-(furan-2-yl)-3-oxo-3-phenylpropyl]) | Phenyl, furan | 242–243 | 1040 (S=O), 1722 (C=O) | [1] |
| N-(4-Methoxyphenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide | 4-OCH₃C₆H₄ | Not reported | ~1050–1060 (S=O) | [14] |
Key Observations :
- Electron-withdrawing groups (e.g., fluorine in 4d) increase melting points compared to electron-donating groups (e.g., methoxy in [14]) due to enhanced dipole-dipole interactions and crystal packing efficiency .
- The 3-chlorophenyl group likely imparts intermediate polarity, balancing lipophilicity and solubility, though direct melting point data are unavailable.
Structural and Crystallographic Insights
- Meta-Substitution Effects: In N-(meta-substituted phenyl)-trichloro-acetamides, meta-chloro groups induce distinct crystal packing patterns, including monoclinic systems with Z = 2–4 . This suggests that the 3-chlorophenyl group in the target compound may adopt a planar conformation, facilitating π-π stacking and hydrogen bonding (e.g., NH···O=S) in the solid state.
- Sulfonamide Geometry : The sulfonamide moiety typically adopts a tetrahedral geometry around sulfur, with rotational flexibility influencing bioactivity. Substituents like 3-chlorophenyl may restrict rotation, enhancing target specificity .
Biological Activity
N-(3-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature concerning its biological effects, including antimicrobial and anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound belongs to the benzoxazole family, characterized by a benzene ring fused to an oxazole ring. The presence of the sulfonamide group and a chlorophenyl moiety enhances its biological activity.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of benzoxazole derivatives, including this compound.
Key Findings:
- Broad Spectrum Activity: The compound exhibits activity against various Gram-positive and Gram-negative bacteria as well as fungi. For example, it has shown significant inhibitory effects against Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC): Studies indicate MIC values ranging from 8 to 256 µg/mL against different microbial strains, demonstrating its potential as an effective antimicrobial agent .
Table 1: Antimicrobial Activity of this compound
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
In addition to its antimicrobial properties, the compound has been investigated for anticancer activity.
Mechanism of Action:
- Cytotoxicity: Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound's mechanism may involve the induction of apoptosis and inhibition of cell proliferation .
- Targeted Action: It has been suggested that the compound may target specific enzymes involved in cancer cell metabolism or signaling pathways .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| A549 (Lung Cancer) | 15 |
| HepG2 (Liver Cancer) | 20 |
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be influenced by structural modifications. Studies suggest that:
- Chlorine Substitution: The presence of the chlorine atom on the phenyl ring enhances antimicrobial potency.
- Sulfanyl Group: The sulfanyl group is crucial for maintaining biological activity, likely due to its role in molecular interactions with biological targets .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Antimicrobial Efficacy Study: A series of derivatives were synthesized and tested for antimicrobial activity. Results showed that certain modifications led to enhanced efficacy compared to standard antibiotics like Ciprofloxacin .
- Cancer Treatment Exploration: In vitro studies demonstrated that compounds derived from this benzoxazole scaffold could effectively inhibit growth in multiple cancer cell lines, suggesting a pathway for further drug development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves multi-step reactions, starting with sulfonylation of benzoxazole precursors followed by functionalization with chlorophenyl groups. Key steps include:
- Substituent optimization : Adjusting electron-withdrawing/donating groups (e.g., Cl, S-alkyl) to stabilize intermediates ().
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonamide coupling efficiency ().
- Catalysts : Use of triethylamine or DMAP to accelerate nucleophilic substitution ().
- Analytical validation : Purity must be confirmed via HPLC (>95%) and structural integrity via /-NMR and high-resolution mass spectrometry ().
Q. How can researchers characterize the crystal structure and intermolecular interactions of this compound?
- Techniques : Single-crystal X-ray diffraction (SC-XRD) is critical. For example:
- Space group determination : Monoclinic systems (e.g., ) are common for sulfonamide derivatives ().
- Hydrogen bonding : Analyze sulfonamide S=O···H-N interactions and π-π stacking of aromatic rings ().
- Software tools : Use APEX2 for data collection and SHELXL for refinement ().
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., antibacterial vs. anti-inflammatory effects)?
- Hypothesis-driven approach :
- Target specificity : Use molecular docking to assess binding affinity with bacterial enzymes (e.g., dihydropteroate synthase) versus human COX-2 ().
- Dose-response studies : Compare IC values across assays; discrepancies may arise from off-target effects at higher concentrations ().
- Meta-analysis : Cross-reference data from PubChem and crystallographic databases () to identify structural motifs linked to specific activities.
Q. How does the sulfanyl (-SH) group influence the compound’s reactivity and stability under physiological conditions?
- Experimental design :
- pH-dependent studies : Monitor thiol oxidation to disulfides using UV-Vis spectroscopy at pH 7.4 (simulated physiological conditions) ().
- Stabilization strategies : Introduce protective groups (e.g., acetyl) during synthesis, then deprotect post-purification ().
- Computational modeling : DFT calculations predict oxidation potentials and radical scavenging capacity ().
Q. What are the structure-activity relationships (SAR) for analogs with modified chlorophenyl or benzoxazole moieties?
- SAR framework :
- Chlorophenyl position : 3-chloro substitution maximizes steric complementarity with hydrophobic enzyme pockets ().
- Benzoxazole modifications : Electron-deficient rings enhance sulfonamide acidity, improving target binding ().
- Comparative table :
| Analog Modification | Biological Activity | Key Reference |
|---|---|---|
| 4-Fluorophenyl | Reduced antibacterial potency | |
| 2-Methylbenzoxazole | Increased COX-2 inhibition |
Data Contradiction Analysis
Q. How should researchers address discrepancies in cytotoxicity data across cell lines?
- Systematic validation :
- Cell line profiling : Test against panels (e.g., NCI-60) to identify lineage-specific sensitivities ().
- Metabolic interference : Measure ATP levels (via luminescence) to distinguish true cytotoxicity from metabolic inhibition ().
- Mechanistic studies : Use RNA-seq to identify pathways differentially regulated in sensitive vs. resistant cells ().
Methodological Recommendations
Q. What in silico tools are most reliable for predicting pharmacokinetic properties?
- Software :
- ADMET Prediction : SwissADME for bioavailability radar plots ().
- CYP450 inhibition : Use PreADMET to assess metabolic stability ().
- Validation : Cross-check with experimental Caco-2 permeability assays ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
